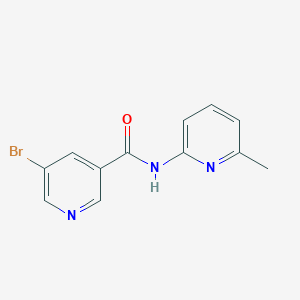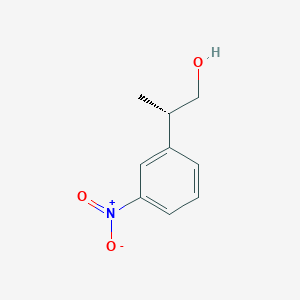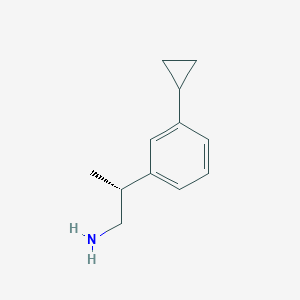![molecular formula C21H15BrN6O2 B2909871 1-ethyl-3-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}quinoxalin-2(1H)-one CAS No. 1030100-20-9](/img/structure/B2909871.png)
1-ethyl-3-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}quinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-ethyl-3-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}quinoxalin-2(1H)-one” is a complex organic compound. It contains a quinoxaline core, which is a type of heterocyclic compound. The quinoxaline core is substituted with an ethyl group at the 1-position and a piperazine ring at the 3-position . The piperazine ring is further substituted with a 3-methylphenoxyacetyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of multiple functional groups, including an ethyl group, a piperazine ring, and a 3-methylphenoxyacetyl group attached to the quinoxaline core . These functional groups could potentially influence the compound’s physical and chemical properties, as well as its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure, particularly the presence of the various functional groups . For example, the presence of the piperazine ring could potentially influence the compound’s solubility in water, while the quinoxaline core could potentially influence its UV/Vis absorption properties .Aplicaciones Científicas De Investigación
Antileishmanial and Antimalarial Activities
The compound “5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(4-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” has been studied for its potential antileishmanial and antimalarial activities . Pyrazole-bearing compounds, such as this one, are known for their diverse pharmacological effects . The compound displayed superior antipromastigote activity, which was more active than standard drugs .
Anticancer Activities
1,2,4-triazole derivatives, which include “1-ethyl-3-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}quinoxalin-2(1H)-one”, have been synthesized and evaluated as promising anticancer agents . Some of these compounds showed promising cytotoxic activity against certain cancer cell lines .
Antioxidant Activities
1,2,4-triazole derivatives have also been reported to have antioxidant activities . These compounds can help in neutralizing free radicals and reactive oxygen species (ROS), which are often linked with disease development .
Antitubercular Activities
Indole derivatives, which include “5-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one”, have been investigated for their in vitro antitubercular activity .
Photothermal Therapy
Donor engineering of organic radicals, which include “5-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one”, has shown potential for application in photothermal therapy . These compounds have shown remarkable photothermal conversion efficiencies .
Synthesis of Organic Compounds
The compound “1-ethyl-3-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}quinoxalin-2(1H)-one” has been used in the synthesis of organic compounds . This methodology has been applied to the unique preparation of the potential bioactive compound .
Direcciones Futuras
Propiedades
IUPAC Name |
5-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN6O2/c1-13-2-8-16(9-3-13)28-20-17(10-24-28)21(29)27(12-23-20)11-18-25-19(26-30-18)14-4-6-15(22)7-5-14/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOZJHWJARNKGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-{4-[(3-methylphenoxy)acetyl]piperazin-1-yl}quinoxalin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

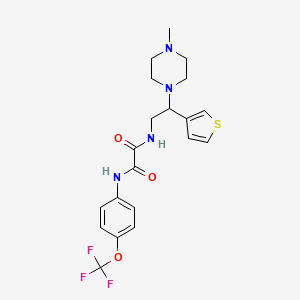
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-iodophenyl)acetamide](/img/structure/B2909789.png)
![3-{[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2909790.png)
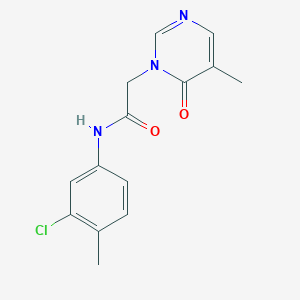
![N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2909794.png)
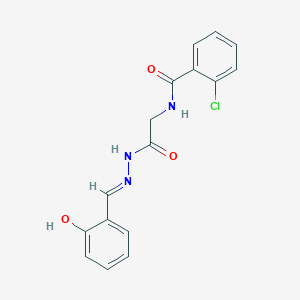

![1-[4-(Difluoromethyl)phenyl]pyrazole-4-carboxylic acid](/img/structure/B2909797.png)
![Methyl 2-[cyanomethyl-[3-(trifluoromethyl)benzoyl]amino]acetate](/img/structure/B2909803.png)

